N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c18-12-4-6-13(7-5-12)20-16(22)15(21)19-10-14-11-23-17(24-14)8-2-1-3-9-17/h4-7,14H,1-3,8-11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCAAMDOCOSDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The synthesis begins with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane.
Introduction of the Chlorophenyl Group:
Formation of the Oxalamide Functional Group: The final step is the formation of the oxalamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A simpler spirocyclic compound without the oxalamide and chlorophenyl groups.
1,4-Dioxaspiro[4.5]decan-2-one: A related compound with a ketone functional group instead of the oxalamide.
{1,4-dioxaspiro[4.5]decan-2-yl}methanol: A compound with a hydroxyl group instead of the oxalamide.
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is unique due to its combination of a spirocyclic structure, an oxalamide functional group, and a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.77 g/mol. The compound features a dioxaspiro structure that contributes to its stability and reactivity. The oxalamide functional group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.77 g/mol |
| CAS Number | 900006-65-7 |
| Structural Features | Dioxaspiro structure with oxalamide functionality |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the appropriate dioxaspiro precursor. The process may include the formation of the oxalamide linkage through reaction with 4-chlorophenyl amine in the presence of coupling agents.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and antibacterial properties.
Research Findings
Several studies have investigated the biological activities of similar compounds within the oxalamide class:
- Anti-inflammatory Activity : Research has shown that derivatives of oxalamides exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases .
- Antibacterial Properties : Compounds with similar structural features have been tested for antibacterial activity against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that certain derivatives may possess selective toxicity towards cancer cell lines, highlighting their potential as anticancer agents .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a rat model of inflammation induced by carrageenan. The results showed a significant reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties.
Case Study 2: Antibacterial Activity
In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. What are the critical steps in synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide, and how can yield be optimized?
The synthesis involves multi-step organic reactions, including amide coupling between functionalized spirocyclic and chlorophenyl precursors. Key steps include:
- Activation of oxalyl chloride derivatives for amide bond formation.
- Purification via chromatography to isolate intermediates (e.g., silica gel column chromatography).
- Optimization of reaction conditions (e.g., temperature control at 0–5°C during coupling, pH adjustment to minimize side reactions). Yield improvements (typically 60–75%) require inert atmospheres (N₂/Ar) and stoichiometric excess of one precursor .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the spirocyclic dioxaspirodecane moiety and chlorophenyl group (e.g., δ 3.82 ppm for methoxy groups in analogous structures) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 366.81 (C₁₇H₂₀ClN₂O₄) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does the spirocyclic dioxaspirodecane moiety influence the compound’s pharmacokinetic properties and target binding?
The 1,4-dioxaspiro[4.5]decane group introduces steric hindrance and conformational rigidity, which may:
- Enhance metabolic stability by shielding labile functional groups from enzymatic degradation.
- Modulate lipophilicity (logP ≈ 2.8 predicted), impacting blood-brain barrier permeability.
- Facilitate selective interactions with hydrophobic binding pockets in target proteins (e.g., kinase domains). Molecular docking studies on analogous oxalamides suggest hydrogen bonding with active-site residues like Asp/Glu .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., variations in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% can denature proteins). Standardize protocols per FDA guidelines.
- Compound Stability : Degradation under high humidity or light exposure. Use stability-indicating HPLC methods to verify integrity pre-assay .
- Target Polymorphism : Genetic variations in recombinant proteins. Validate target isoforms via sequencing .
Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?
- Cellular Thermal Shift Assay (CETSA) : Identify target engagement by measuring protein thermal stability shifts upon compound binding .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics Profiling : LC-MS-based untargeted metabolomics to map pathway perturbations (e.g., altered purine or lipid metabolism) .
Methodological Challenges
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic amide coupling steps.
- Green Solvent Alternatives : Replace dioxane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., reaction time, catalyst loading) to maximize yield .
Q. How can researchers validate the compound’s selectivity against off-target receptors?
- Panoramic Binding Assays : Use high-throughput screening platforms (e.g., Eurofins PharmaFinder) to test against 100+ kinases, GPCRs, and ion channels.
- Cryo-EM Structural Analysis : Resolve compound-target complexes at <3 Å resolution to identify critical binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
